molecular formula C30H21N5 B12548685 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 143188-19-6

2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline

Cat. No.: B12548685
CAS No.: 143188-19-6
M. Wt: 451.5 g/mol
InChI Key: IAPDODUZKFMJOW-UHFFFAOYSA-N
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Description

2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring.

Preparation Methods

The synthesis of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can be achieved through several synthetic routes. One common method involves the reaction of phenanthrene-1-carbaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a diazotization reaction with sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves the coupling of the diazonium salt with 2-aminoquinoline under basic conditions to yield the desired compound .

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline include other quinoline derivatives such as:

The uniqueness of this compound lies in its complex structure, which combines multiple aromatic systems and functional groups, providing a versatile platform for various chemical and biological interactions .

Properties

CAS No.

143188-19-6

Molecular Formula

C30H21N5

Molecular Weight

451.5 g/mol

IUPAC Name

N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide

InChI

InChI=1S/C30H21N5/c1-2-11-23(12-3-1)32-34-30(35-33-29-20-18-22-10-5-7-16-28(22)31-29)27-15-8-14-25-24-13-6-4-9-21(24)17-19-26(25)27/h1-20,32H

InChI Key

IAPDODUZKFMJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CC3=C2C=CC4=CC=CC=C43)N=NC5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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